2-(2-Methoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one
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Overview
Description
2-(2-Methoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one is an organic compound that belongs to the class of thiadiazines Thiadiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring
Preparation Methods
The synthesis of 2-(2-Methoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve efficient production.
Chemical Reactions Analysis
2-(2-Methoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Methoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one can be compared with other similar compounds, such as:
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis and has similar chemical properties.
4-Hydroxy-3-methoxyphenylacetone: Another compound with similar functional groups and applications in organic synthesis. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other related compounds.
Properties
CAS No. |
87428-30-6 |
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Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-4H-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C10H10N2O2S/c1-14-8-5-3-2-4-7(8)10-12-11-9(13)6-15-10/h2-5H,6H2,1H3,(H,11,13) |
InChI Key |
SMGPILXURRLISQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=O)CS2 |
Origin of Product |
United States |
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